2-Chlororesorcinol
Overview
Description
2-Chlororesorcinol is an organic compound with the molecular formula C₆H₅ClO₂. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chlororesorcinol typically involves the chlorination of resorcinol. One common method includes replacing chlorine with sulfonyl chloride in traditional technology, followed by acidizing at a low temperature using hydrochloric acid. The product is then extracted using an organic solvent and washed to avoid polymerization at high temperatures. Finally, abrasive cleaning with dichloromethane and drying yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of sulfonyl chloride and hydrochloric acid is common in industrial settings to achieve efficient chlorination and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Chlororesorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted resorcinol derivatives.
Scientific Research Applications
2-Chlororesorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research explores its potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chlororesorcinol involves its interaction with biological molecules. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. In antimicrobial applications, it disrupts cell membrane integrity and interferes with metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
4-Chlororesorcinol: Another chlorinated derivative with similar applications.
2-Methylresorcinol: A methylated derivative used in hair dyes and cosmetics
Uniqueness: 2-Chlororesorcinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom enhances its antimicrobial properties compared to resorcinol and other derivatives.
Properties
IUPAC Name |
2-chlorobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZVJOLLQTWFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953325 | |
Record name | 2-Chlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6201-65-6, 31288-32-1 | |
Record name | 2-Chlororesorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6201-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlororesorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031288321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlororesorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2-Chlororesorcinol highlighted in the provided research?
A: The provided research focuses on utilizing this compound as a building block for synthesizing substituted benzopyran derivatives. [] These derivatives, particularly pyrimidochromenes, exhibit promising antimicrobial and antifungal activities. []
Q2: Can you describe the synthesis of pyrimidochromenes using this compound?
A: The synthesis involves a multi-step process. Initially, this compound reacts with malononitrile and either aldehydes or ketones in a one-pot reaction to form substituted benzopyrans. [] These intermediates are then reacted with formamide, yielding pyrimidochromenes. [] Alternatively, the intermediates can be converted to amidines, which are then cyclized to produce the desired pyrimidochromenes. []
Q3: Are there any studies on the antimicrobial activity of these synthesized compounds?
A: Yes, the research indicates that some synthesized compounds were screened in vitro for their antimicrobial and antifungal properties. [] The study found that many of the tested compounds displayed promising activity against specific strains of bacteria and fungi, comparable to standard antibiotics Chloramphenicol and Sertaconazol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.